molecular formula C26H29N5O3 B1662182 N-cyclohexyl-N-methyl-2-[(Z)-[(2-oxo-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-7-yl)-phenylmethylidene]amino]oxyacetamide CAS No. 133718-30-6

N-cyclohexyl-N-methyl-2-[(Z)-[(2-oxo-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-7-yl)-phenylmethylidene]amino]oxyacetamide

Cat. No. B1662182
M. Wt: 459.5 g/mol
InChI Key: VHDUUXNHZLBGHQ-GNVQSUKOSA-N
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Description

N-cyclohexyl-N-methyl-2-[(Z)-[(2-oxo-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-7-yl)-phenylmethylidene]amino]oxyacetamide, also known as CMI-977 or LEUKOTAC, is a synthetic compound that has been extensively studied for its potential use in the treatment of inflammatory diseases and cancer. In

Scientific Research Applications

Synthesis and Pesticidal Activities

  • Compounds similar to the one you mentioned have been synthesized and tested for their antibacterial, insecticidal, and anti-acetylcholinesterase activities, showing significant results in these areas (Misra & Gupta, 1982).

Cardiac Effects

  • Research has explored the effects of related compounds on hemodynamic parameters and myocardial oxygen consumption. These studies contribute to our understanding of the cardiac effects of similar chemical structures (Schröder et al., 1994).

Synthesis for Peptidomimetic Building Blocks

  • Derivatives of the compound have been synthesized for use as peptidomimetic building blocks, highlighting the versatility of this chemical structure in synthetic organic chemistry (Marinko et al., 2000).

Cytotoxicity and Anticancer Activity

  • Novel compounds with structural similarities have been tested for cytotoxicity and anticancer activity, showing considerable potential against various cancer cell lines (Kovalenko et al., 2012).

Synthesis of Heterocycles

  • The compound's framework has been utilized in the synthesis of various heterocyclic structures, which are essential in medicinal chemistry (Strakovs et al., 2002).

Biological Activity

  • Similar structures have been synthesized and evaluated for their anticancer and antibacterial properties, offering insights into the bioactivity of these chemical frameworks (Berest et al., 2011).

Chemical Reactivity

  • Studies on cyanomethyl derivatives of related structures have investigated their reactivity, contributing to the broader understanding of this chemical class (Kutrov et al., 2008).

Thymidylate Synthase Inhibitor

  • The compound's analogs have been explored as thymidylate synthase inhibitors, highlighting their potential in cancer treatment (Tochowicz et al., 2013).

Synthesis of Bronchodilators

  • Derivatives of this compound class have been synthesized and evaluated for their bronchodilatory effects, indicating potential applications in respiratory therapies (Hardtmann et al., 1975).

Drug Synthesis Intermediates

  • The compound's derivatives have been used as key intermediates in the synthesis of drugs like Raltitrexed, an anticancer medication (Zhang De-hua, 2009).

Analgesic and Anti-inflammatory Agents

  • Some derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory properties, showcasing their potential in pain management and inflammation treatment (Alagarsamy et al., 2009).

properties

IUPAC Name

N-cyclohexyl-N-methyl-2-[(Z)-[(2-oxo-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-7-yl)-phenylmethylidene]amino]oxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O3/c1-30(21-10-6-3-7-11-21)24(33)17-34-29-25(18-8-4-2-5-9-18)19-12-13-22-20(14-19)15-31-16-23(32)28-26(31)27-22/h2,4-5,8-9,12-14,21H,3,6-7,10-11,15-17H2,1H3,(H,27,28,32)/b29-25-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDUUXNHZLBGHQ-GNVQSUKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)CON=C(C2=CC=CC=C2)C3=CC4=C(C=C3)N=C5NC(=O)CN5C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1CCCCC1)C(=O)CO/N=C(/C2=CC=CC=C2)\C3=CC4=C(C=C3)N=C5NC(=O)CN5C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-N-methyl-2-[(Z)-[(2-oxo-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-7-yl)-phenylmethylidene]amino]oxyacetamide

CAS RN

133718-30-6
Record name R 80123
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133718306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-cyclohexyl-N-methyl-2-[(Z)-[(2-oxo-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-7-yl)-phenylmethylidene]amino]oxyacetamide
Reactant of Route 2
Reactant of Route 2
N-cyclohexyl-N-methyl-2-[(Z)-[(2-oxo-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-7-yl)-phenylmethylidene]amino]oxyacetamide
Reactant of Route 3
N-cyclohexyl-N-methyl-2-[(Z)-[(2-oxo-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-7-yl)-phenylmethylidene]amino]oxyacetamide
Reactant of Route 4
Reactant of Route 4
N-cyclohexyl-N-methyl-2-[(Z)-[(2-oxo-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-7-yl)-phenylmethylidene]amino]oxyacetamide
Reactant of Route 5
Reactant of Route 5
N-cyclohexyl-N-methyl-2-[(Z)-[(2-oxo-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-7-yl)-phenylmethylidene]amino]oxyacetamide
Reactant of Route 6
Reactant of Route 6
N-cyclohexyl-N-methyl-2-[(Z)-[(2-oxo-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-7-yl)-phenylmethylidene]amino]oxyacetamide

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